{[3-(3-Aminopropoxy)propoxy]methyl}benzene
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Overview
Description
{[3-(3-Aminopropoxy)propoxy]methyl}benzene is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is characterized by the presence of an aminopropoxy group attached to a benzene ring through a propoxy linker. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves multiple steps. One common synthetic route includes the reaction of benzyl chloride with 3-aminopropanol to form 3-(benzyloxy)propan-1-amine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
{[3-(3-Aminopropoxy)propoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
{[3-(3-Aminopropoxy)propoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propoxy linker provides flexibility, allowing the compound to fit into various binding sites .
Comparison with Similar Compounds
{[3-(3-Aminopropoxy)propoxy]methyl}benzene can be compared with similar compounds such as:
{[3-(3-Hydroxypropoxy)propoxy]methyl}benzene: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological interactions.
{[3-(3-Methoxypropoxy)propoxy]methyl}benzene: The presence of a methoxy group alters its solubility and chemical properties compared to the amino derivative.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(3-phenylmethoxypropoxy)propan-1-amine |
InChI |
InChI=1S/C13H21NO2/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14H2 |
InChI Key |
BDJLVNYVAIYYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCCN |
Origin of Product |
United States |
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